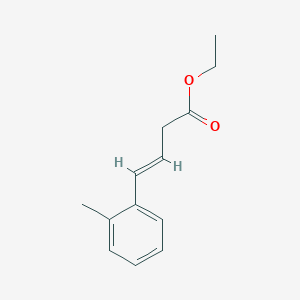
Ethyl (E)-4-(2-methylphenyl)but-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-4-(2-methylphenyl)but-3-enoate, also known as ethyl cinnamate, is an organic compound commonly used in the food and fragrance industry. It is a pale yellow liquid with a sweet, fruity odor and is found naturally in cinnamon oil, balsam, and storax. Ethyl cinnamate is also used in the production of sunscreen, insect repellent, and as a flavoring agent in food and beverages. In
作用機序
The mechanism of action of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Ethyl cinnamate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
Ethyl cinnamate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Ethyl cinnamate has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and fungi. In addition, Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate in lab experiments is its availability and low cost. Ethyl cinnamate is also relatively stable and has a long shelf life, making it a useful compound for long-term studies. However, one limitation of using Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate is its potential toxicity. Ethyl cinnamate has been shown to have cytotoxic effects on certain cell lines, and care should be taken when handling the compound.
将来の方向性
There are several potential future directions for research on Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate. One area of interest is its potential use in cancer therapy. Ethyl cinnamate has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a therapeutic agent. Another area of interest is its potential use as a natural preservative in food and beverages. Ethyl cinnamate has antimicrobial properties, and studies could explore its effectiveness as a natural preservative compared to synthetic preservatives. Finally, studies could explore the potential environmental impact of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate, particularly in terms of its toxicity to aquatic organisms.
合成法
Ethyl cinnamate can be synthesized by the esterification of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate and water as byproducts. The yield of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate can be improved by using excess ethanol and removing the water by distillation.
科学的研究の応用
Ethyl cinnamate has been studied for its potential use in various fields of science, including pharmacology, food science, and environmental science. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. Ethyl cinnamate has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
ethyl (E)-4-(2-methylphenyl)but-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-9H,3,10H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWBBNLJAJPJZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(o-tolyl)but-3-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)
![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)
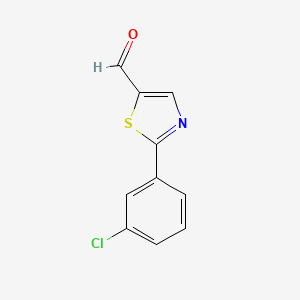
![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)
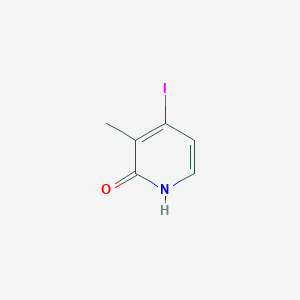
![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)
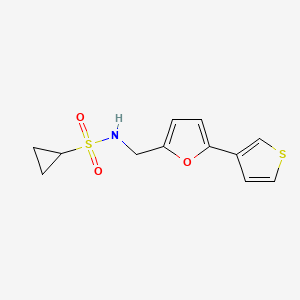
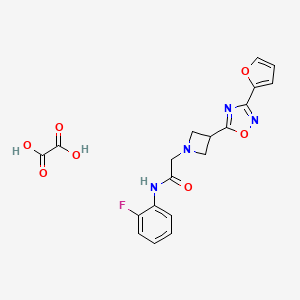
![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2752461.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2752463.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752464.png)
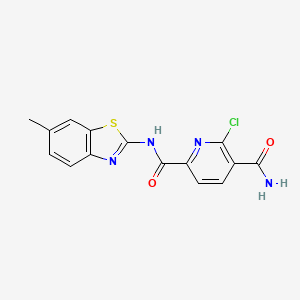
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2752467.png)
![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)